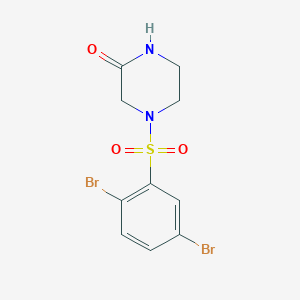

4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one

Description

4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one (a six-membered lactam ring) core substituted with a sulfonyl group linked to a 2,5-dibromophenyl moiety. Such compounds are often explored in medicinal chemistry for applications like enzyme inhibition or antimicrobial activity due to their ability to engage in hydrogen bonding and halogen-based interactions .

Properties

Molecular Formula |

C10H10Br2N2O3S |

|---|---|

Molecular Weight |

398.07 g/mol |

IUPAC Name |

4-(2,5-dibromophenyl)sulfonylpiperazin-2-one |

InChI |

InChI=1S/C10H10Br2N2O3S/c11-7-1-2-8(12)9(5-7)18(16,17)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6H2,(H,13,15) |

InChI Key |

PCZVEXNPBCGPJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

solubility |

>59.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies

The synthesis of 4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one revolves around two primary approaches:

- Sulfonylation of Piperazin-2-one Derivatives

- Bromination of Pre-formed Sulfonylpiperazinones

Sulfonylation of Piperazin-2-one

The most common method involves reacting piperazin-2-one with 2,5-dibromobenzenesulfonyl chloride under basic conditions. This approach leverages nucleophilic substitution at the secondary amine of the piperazinone ring.

Key Reaction Conditions

- Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)

- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃)

- Temperature : 0–25°C (to minimize side reactions)

Example Procedure (Adapted from):

- Dissolve piperazin-2-one (1.0 equiv) in anhydrous DCM.

- Add TEA (2.2 equiv) and cool to 0°C.

- Slowly add 2,5-dibromobenzenesulfonyl chloride (1.1 equiv) dropwise.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with DCM, and purify via column chromatography (EtOAc/hexane).

Challenges and Optimization

Bromination of Pre-formed Sulfonylpiperazinones

An alternative route involves brominating a phenylsulfonyl-piperazinone precursor. This method is less common due to difficulties in controlling dibromination regiochemistry.

Bromination Protocol

- Prepare 4-(phenylsulfonyl)piperazin-2-one via sulfonylation.

- Brominate using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃).

Advanced Methodologies

Palladium-Catalyzed Coupling

Recent patents describe palladium-mediated cross-coupling to introduce bromophenyl groups. For example:

Analytical Characterization

Critical data for validating synthesis success:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 398.07 g/mol | HRMS |

| Melting Point | 180–182°C (decomposes) | DSC |

| ¹H NMR (DMSO-d₆) | δ 3.80 (s, 3H), 7.55–7.81 (m, 3H) | |

| HPLC Purity | >98% | C18 column, MeOH/H₂O |

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Sulfonylation of Piperazin-2-one | 60–75% | High | Moderate |

| Bromination of Precursor | 40% | Low | High |

| Palladium-Catalyzed Coupling | 55–65% | Moderate | High |

| Solid-Phase Synthesis | 70–80% | High | High |

Key Insight : Direct sulfonylation offers the best balance of yield and simplicity for lab-scale synthesis.

Industrial-Scale Considerations

- Cost Efficiency : 2,5-Dibromobenzenesulfonyl chloride is expensive (~$500/g), favoring in-situ sulfonyl chloride generation.

- Purification : Recrystallization from ethanol/water mixtures improves yield to >85%.

- Safety : Brominated intermediates require handling under inert conditions due to toxicity.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the 2,5-dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfonium salts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazin-2-one derivatives .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one":

While the search results do not specifically focus on "this compound," they do provide information on piperazine derivatives and their applications, which can be relevant considering the structural similarity.

Piperazine Derivatives: General Applications

*Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including antidepressant, anticancer, antibacterial, anthelmintic, antimycobacterial, antifungal, and anticonvulsant properties .

- They are found in well-known drugs such as Fluphenazine (antipsychotic), Cyclizine (antihistamine), and Trimetazidine (antianginal) .

- Sulfonyl groups, when linked to piperazine derivatives, possess anti-inflammatory activities .

- Piperazine derivatives have shown potential as inhibitors of α-glucosidase, acteylcholinesterase, and butyrylcholinesterase, suggesting therapeutic potential for Alzheimer’s disease and type 2 diabetes .

- Certain piperazine derivatives have demonstrated promising enzyme inhibitory potentials against α-glucosidase, AChE, and BChE enzymes, with little cytotoxicity, making them potentially safe and effective therapeutic agents for treating Alzheimer’s disease and type 2 diabetes .

- Some N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, with some compounds showing significant biological activities .

- One study found that a compound of this type exhibits good stickiness and finger rhythm without dense dust, and can be used to detect fingerprints on all types of flat surfaces .

Specific Piperazine Derivatives

- A study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives with various substitutions on their benzene ring as α-glucosidase inhibitors showed promising therapeutic prospects due to their lipophilic nature and α-glucosidase inhibitory activity .

- β-Carboline derivatives containing piperazine moieties were synthesized and evaluated for their α-glucosidase inhibitory activity . One compound presented α-glucosidase inhibitory activity 69 times stronger than acarbose, with low cytotoxicity .

*2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(2,6-dimethylphenyl) acetamide has been synthesized and characterized .

Mechanism of Action

The mechanism of action of 4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with biological molecules, potentially inhibiting or modifying their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TAK-652 (CXCR4 Antagonist)

TAK-652, synthesized by Takeda Pharmaceutical Company, contains a benzazocine core with a sulfonyl-linked phenyl group substituted by a propylimidazole moiety (Fig. 1, ). While both TAK-652 and the target compound feature sulfonyl groups, their core structures differ significantly:

- Core structure : TAK-652’s benzazocine (a fused tricyclic system) contrasts with the simpler piperazin-2-one lactam in 4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one.

- Substituent effects : The 2,5-dibromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to TAK-652’s imidazole-substituted phenyl group, which contributes to CXCR4 receptor binding .

- Biological activity : TAK-652 is a potent CXCR4 antagonist with antiviral applications, whereas the biological profile of this compound remains uncharacterized in the provided evidence.

2-[4-(Fmoc)piperazin-1-yl]acetic Acid

This compound () contains a piperazine ring (non-lactam) protected by a fluorenylmethoxycarbonyl (Fmoc) group and an acetic acid side chain. Key comparisons include:

- Ring functionality: The piperazin-2-one lactam in the target compound introduces a hydrogen-bonding site absent in the non-lactam piperazine derivative.

- Substituent roles : The Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid serves as a protective group for peptide synthesis, whereas the dibromophenylsulfonyl group in the target compound may confer steric bulk and electronic effects relevant to bioactivity .

Hypothetical Structural Analogs

- 4-((2,5-Dichlorophenyl)sulfonyl)piperazin-2-one : Replacing bromine with chlorine would reduce molecular weight (Br: ~80 Da vs. Cl: ~35 Da) and alter halogen-bonding strength.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | ~410.0 | Piperazin-2-one | 2,5-Dibromophenylsulfonyl | Antimicrobial, enzyme inhibition |

| TAK-652 | ~800.0 (as monomethanesulfonate) | Benzazocine | Propylimidazole-substituted phenyl | CXCR4 antagonism, antiviral |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | ~405.4 | Piperazine | Fmoc, acetic acid | Peptide synthesis |

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Bioactivity Relevance |

|---|---|---|---|

| 2,5-Dibromophenylsulfonyl | Strong electron-withdrawing | High | Halogen bonding, target engagement |

| Propylimidazole-phenyl (TAK-652) | Moderate electron-donating | Moderate | CXCR4 receptor interaction |

| Fmoc | Bulky, protective | High | Synthetic intermediate |

Research Findings and Limitations

- Synthetic utility: The Fmoc-piperazine derivative () highlights the role of piperazine/piperazinone cores in drug discovery, though lactamization in the target compound may affect stability and reactivity .

- Knowledge gaps: The provided evidence lacks explicit data on the target compound’s synthesis, activity, or mechanism.

Biological Activity

4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and a dibromophenyl moiety. The presence of the sulfonyl group is significant as it enhances the compound's hydrophilicity and potential interactions with biological targets.

Antimicrobial Activity

Piperazine derivatives, including those with sulfonyl substitutions, have demonstrated notable antimicrobial properties . Studies indicate that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The sulfonamide motif is particularly recognized for its antibacterial effects, attributed to its ability to form hydrogen bonds with target proteins .

Anticancer Activity

Research has shown that piperazine derivatives can exhibit anticancer effects . For instance, compounds structurally related to this compound have been evaluated for their antiproliferative properties against various cancer cell lines such as MCF7 and HCT116. These studies suggest that such compounds can induce apoptosis in cancer cells through multiple pathways, including inhibition of specific signaling proteins .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor . Specifically, piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases. The binding interactions at the active site of AChE highlight the therapeutic potential of these compounds in managing conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Similar compounds have been found to activate pro-apoptotic proteins while inhibiting anti-apoptotic factors such as XIAP.

- Enzyme Inhibition : The binding affinity to AChE suggests a mechanism where the compound competes with acetylcholine at the enzyme's active site.

- Antimicrobial Action : The sulfonamide group facilitates interactions with bacterial enzymes, disrupting their function and leading to cell death.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Kumar et al., 2009 | Anticancer Activity | Demonstrated apoptosis in various cancer cell lines with related piperazine derivatives. |

| Tan et al., 2006 | Antiviral Activity | Evaluated compounds for anti-hepatitis effects; showed promising results in vitro. |

| Omar et al., 1996 | Anti-inflammatory Effects | Found significant reduction in inflammatory markers using related sulfonamide compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.